N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazolopyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromothiophene sulfonamide group further enhances its chemical properties, making it a compound of interest in various scientific research fields.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets through hydrogen bonding due to the presence of nitrogen atoms in the triazolo[1,5-a]pyrimidin-6-yl moiety .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that it may affect pathways related to inflammation (rorγt), hypoxia (phd-1), and cytokine signaling (jak1 and jak2) .
Pharmacokinetics
A compound with a similar structure was found to have an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml . These properties suggest that N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide may also have good bioavailability and systemic exposure.
Result of Action
Similar compounds have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These activities suggest that this compound may have similar molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Attachment of the Propyl Chain: The triazolopyrimidine core is then reacted with a propylating agent under basic conditions to introduce the propyl group.
Introduction of the Bromothiophene Sulfonamide Group: The final step involves the reaction of the intermediate with 5-bromothiophene-2-sulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.
Cyclization Reactions: The triazolopyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Sulfonic acids.
Reduction Products: Amines.
Scientific Research Applications
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidine Derivatives: Compounds such as 7-anilino-5-methyl-2-(3-chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidines.
Quinazoline Derivatives: Compounds like Erlotinib and Gefitinib, which also exhibit anticancer properties.
Uniqueness
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide is unique due to its combination of a triazolopyrimidine core with a bromothiophene sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5O2S2/c13-10-3-4-11(21-10)22(19,20)17-5-1-2-9-6-14-12-15-8-16-18(12)7-9/h3-4,6-8,17H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMCRWDNBKWEJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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